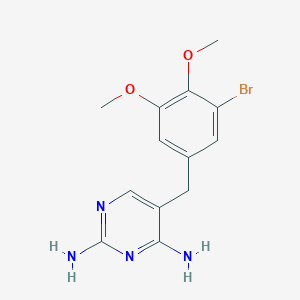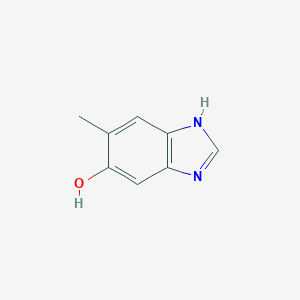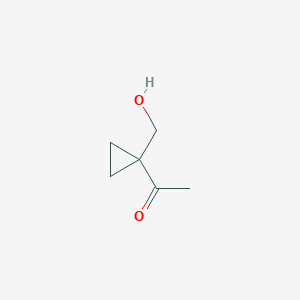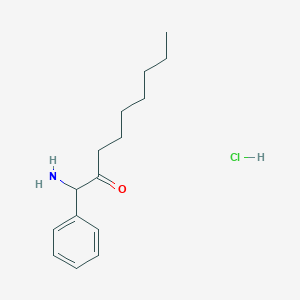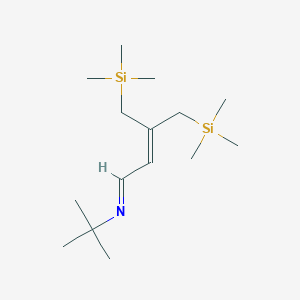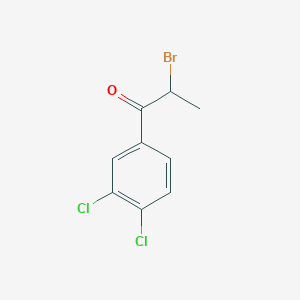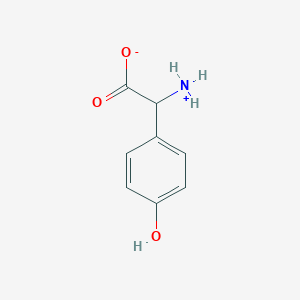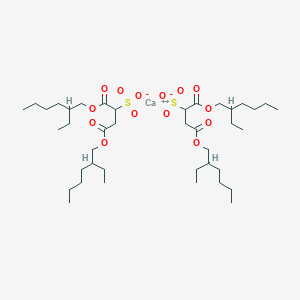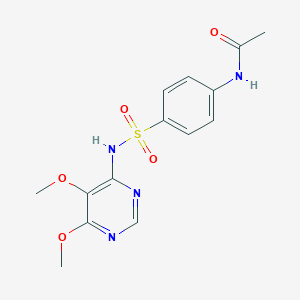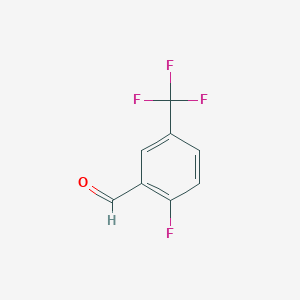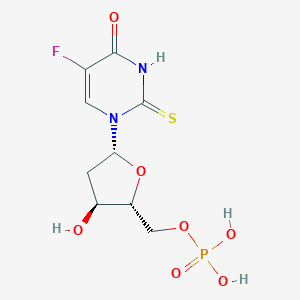
5-Fluoro-2-thio-2'-deoxyuridylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-thio-2'-deoxyuridylate (FdUMP) is an important anti-cancer drug that is widely used in chemotherapy. It is a thymidylate synthase (TS) inhibitor that acts by inhibiting the synthesis of thymidine, an essential component of DNA. FdUMP is a potent anti-tumor agent that has shown great promise in the treatment of various types of cancers including colon, breast, lung, and ovarian cancers.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-thio-2'-deoxyuridylate involves the inhibition of thymidylate synthase (TS), an enzyme that is essential for the synthesis of thymidine. 5-Fluoro-2-thio-2'-deoxyuridylate binds to TS and forms a stable complex that inhibits the enzyme's activity. This inhibition leads to a decrease in the production of thymidine, which in turn leads to a decrease in DNA synthesis and cell division.
Efectos Bioquímicos Y Fisiológicos
5-Fluoro-2-thio-2'-deoxyuridylate has several biochemical and physiological effects on the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which helps to eliminate them from the body. 5-Fluoro-2-thio-2'-deoxyuridylate also has immunomodulatory effects, which means it can help to boost the body's immune system and enhance its ability to fight cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Fluoro-2-thio-2'-deoxyuridylate in lab experiments include its potent anti-cancer properties, its ability to inhibit thymidylate synthase, and its ability to induce apoptosis in cancer cells. However, the limitations of using 5-Fluoro-2-thio-2'-deoxyuridylate in lab experiments include its complex synthesis process, its potential toxicity to normal cells, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of 5-Fluoro-2-thio-2'-deoxyuridylate. One direction is to develop new and more efficient methods for the synthesis of 5-Fluoro-2-thio-2'-deoxyuridylate. Another direction is to investigate the potential of 5-Fluoro-2-thio-2'-deoxyuridylate in combination with other anti-cancer drugs, such as immunotherapy drugs. Additionally, future research could focus on developing 5-Fluoro-2-thio-2'-deoxyuridylate analogs that have improved solubility and reduced toxicity to normal cells.
Métodos De Síntesis
5-Fluoro-2-thio-2'-deoxyuridylate is synthesized by the reaction of 2'-deoxyuridine with fluorine and sulfur-containing reagents. The synthesis of 5-Fluoro-2-thio-2'-deoxyuridylate is a complex process that requires a high degree of expertise and precision. Several methods have been developed for the synthesis of 5-Fluoro-2-thio-2'-deoxyuridylate, including the use of sulfur tetrafluoride, sulfur trioxide, and trifluoromethanesulfonic acid.
Aplicaciones Científicas De Investigación
5-Fluoro-2-thio-2'-deoxyuridylate has been extensively studied for its anti-cancer properties. It has been shown to be effective in inhibiting the growth of cancer cells by blocking the synthesis of thymidine. 5-Fluoro-2-thio-2'-deoxyuridylate has also been found to be effective in combination with other anti-cancer drugs, such as 5-fluorouracil (5-FU), in the treatment of various types of cancers.
Propiedades
Número CAS |
151134-50-8 |
|---|---|
Nombre del producto |
5-Fluoro-2-thio-2'-deoxyuridylate |
Fórmula molecular |
C9H12FN2O7PS |
Peso molecular |
342.24 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(5-fluoro-4-oxo-2-sulfanylidenepyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12FN2O7PS/c10-4-2-12(9(21)11-8(4)14)7-1-5(13)6(19-7)3-18-20(15,16)17/h2,5-7,13H,1,3H2,(H,11,14,21)(H2,15,16,17)/t5-,6+,7+/m0/s1 |
Clave InChI |
PXPNVLJSFWJANJ-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=S)F)COP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=S)F)COP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=S)F)COP(=O)(O)O)O |
Otros números CAS |
151134-50-8 |
Sinónimos |
2-thio-5-fluoro-dUMP 2-thio-FdUMP 5-fluoro-2-thio-2'-deoxyuridine 5'-monophosphate 5-fluoro-2-thio-2'-deoxyuridylate 5-fluoro-2-thio-dUMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



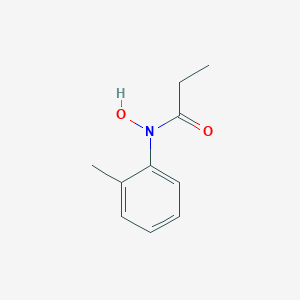
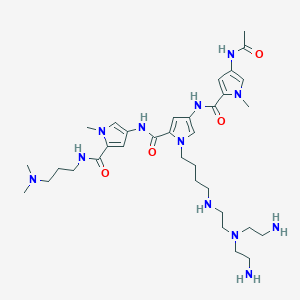
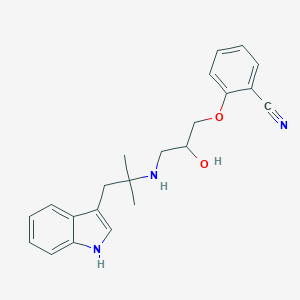
![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)
